molecular formula C7H11NOS B13069593 (3S)-3-amino-3-(thiophen-3-yl)propan-1-ol

(3S)-3-amino-3-(thiophen-3-yl)propan-1-ol

Cat. No.: B13069593
M. Wt: 157.24 g/mol
InChI Key: IBCAXZDSJMQRKQ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-amino-3-(thiophen-3-yl)propan-1-ol is a chiral compound that features an amino group, a thiophene ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(thiophen-3-yl)propan-1-ol can be achieved through several methods. One common route involves the reduction of 3-oxo-3-(thiophen-3-yl)propanenitrile . This reaction typically requires a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(thiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted amino alcohols.

Scientific Research Applications

(3S)-3-amino-3-(thiophen-3-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(thiophen-3-yl)propan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Thiophen-2-yl)propan-1-ol
  • 3-(Thiophen-3-yl)propan-1-ol
  • 3-(Thiophen-2-yl)propan-1-amine

Uniqueness

(3S)-3-amino-3-(thiophen-3-yl)propan-1-ol is unique due to its chiral center, which can result in different biological activities compared to its achiral counterparts. The presence of both an amino group and a thiophene ring also provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

(3S)-3-amino-3-thiophen-3-ylpropan-1-ol

InChI

InChI=1S/C7H11NOS/c8-7(1-3-9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2/t7-/m0/s1

InChI Key

IBCAXZDSJMQRKQ-ZETCQYMHSA-N

Isomeric SMILES

C1=CSC=C1[C@H](CCO)N

Canonical SMILES

C1=CSC=C1C(CCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.